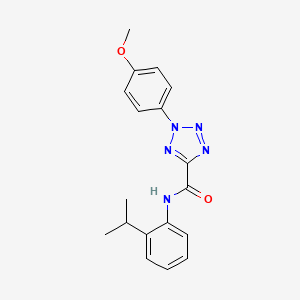

N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

N-(2-Isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a carboxamide derivative featuring a tetrazole core substituted with a 4-methoxyphenyl group and an N-linked 2-isopropylphenyl moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in bioisosteric replacements, particularly for carboxylic acids.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-propan-2-ylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12(2)15-6-4-5-7-16(15)19-18(24)17-20-22-23(21-17)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMCRUVSKDBUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its ability to exhibit various biological activities. The synthesis of N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of isopropyl phenyl derivatives with methoxy-substituted phenyl compounds under controlled conditions to form the desired amide structure. Specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as condensation reactions and cyclization processes .

Antimicrobial Properties

Research indicates that tetrazole derivatives, including N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain tetrazole derivatives showed minimum inhibitory concentration (MIC) values comparable to or lower than traditional antibiotics .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31 | |

| Escherichia coli | 46 | |

| Pseudomonas aeruginosa | 125 |

Anti-inflammatory Activity

N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has also been investigated for its anti-inflammatory properties. Compounds in this class have shown promise in reducing inflammation through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines and mediators .

Anticancer Potential

The anticancer potential of tetrazole derivatives has been explored in several studies. These compounds may induce apoptosis in cancer cells and inhibit proliferation through pathways involving cell cycle arrest and modulation of signaling pathways related to cancer progression . The specific effects of N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide on cancer cell lines remain an area for further investigation.

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various tetrazole derivatives against clinical isolates. The results indicated that modifications in the substituent groups significantly influenced the antimicrobial potency, with some compounds demonstrating superior activity against resistant strains .

- In Vivo Anti-inflammatory Studies : In animal models, N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide was administered to assess its anti-inflammatory effects. The compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Carboxamide Formation

The carboxamide group is introduced via amide coupling between the tetrazole-5-carboxylic acid and 2-isopropylaniline:

-

Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) .

-

Coupling : Reaction with 2-isopropylaniline in dichloromethane (DCM) or THF, catalyzed by triethylamine (Et₃N) .

Alternative : Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF .

Yield : 75–96% under optimized conditions .

Methoxyphenyl Substituent

The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling :

-

Reagents : 2-Iodo-tetrazole intermediate and 4-methoxyphenylboronic acid.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

Isopropylphenyl Group

The 2-isopropylphenylamine is synthesized via reductive amination :

Reaction Optimization Data

| Step | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Tetrazole Cycloaddition | BiCl₃ | DMF | 160 | 1 h | 99 |

| Suzuki Coupling | Pd(PPh₃)₄ | 1,4-Dioxane | 110 | 18 h | 87 |

| Amide Coupling | EDC/HOBt | DMF | RT | 24 h | 92 |

Stability and Reactivity

-

Hydrolysis Resistance : The tetrazole ring remains stable under acidic (pH 3–5) and basic (pH 8–10) conditions .

-

Thermal Stability : Decomposition occurs above 250°C, confirmed by thermogravimetric analysis (TGA) .

-

Catalytic Selectivity : Cu(II) catalysts minimize side reactions (e.g., nitrile hydrolysis) .

Mechanistic Insights

-

Cycloaddition : Cu(II) activates the nitrile, facilitating azide attack and ring closure .

-

Amide Bond Formation : EDC activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the amine .

Challenges and Solutions

-

Low Solubility : Use of polar aprotic solvents (DMF, NMP) enhances reaction efficiency .

-

Byproduct Formation : Heterogeneous catalysts (e.g., Pd/Co@CNT NPs) improve regioselectivity .

This synthesis leverages microwave-assisted catalysis and modern coupling techniques, ensuring high efficiency and scalability. The methodologies align with green chemistry principles, emphasizing solvent recycling and low catalyst loading .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a) Tetrazole vs. Isoxazole ()

The compound in , N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, replaces the tetrazole with an isoxazole ring. Isoxazoles are less acidic (pKa ~8–10) compared to tetrazoles (pKa ~4–5), which may reduce ionization at physiological pH and alter pharmacokinetics. The tetrazole’s higher aromaticity and hydrogen-bonding capacity could enhance target affinity in enzyme inhibition contexts .

b) Tetrazole vs. Triazole ()

N-(2-Ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide () shares structural similarity but uses a triazole ring. Triazoles exhibit intermediate acidity (pKa ~6–8) and reduced ring strain compared to tetrazoles. The triazole’s lower nitrogen content may decrease metabolic stability but improve synthetic accessibility .

Substituent Effects on Aryl Groups

a) Methoxyphenyl vs. Chlorophenyl ()

The title compound in , a hydrazinecarboxamide derivative with a 2-chlorophenyl group, contrasts with the 4-methoxyphenyl group in the target compound. Chlorine’s electron-withdrawing nature reduces solubility but may enhance halogen bonding in target interactions. Methoxy groups, as in the target compound, improve solubility and π-π stacking but may reduce binding specificity .

b) Isopropylphenyl vs. Ethoxyphenyl ()

The 2-isopropylphenyl group in the target compound offers steric bulk and lipophilicity, whereas the 2-ethoxyphenyl in introduces an ethoxy group. Ethoxy substituents increase polarity but may confer metabolic liability via O-dealkylation. Isopropyl groups enhance metabolic stability but could hinder target access in hydrophilic environments .

a) Antibacterial Carboxamides ()

Nitrothiophene carboxamides (e.g., compound 7 in ) demonstrate narrow-spectrum antibacterial activity. The nitro group’s electron-withdrawing effects likely enhance reactivity, contrasting with the target compound’s 4-methoxyphenyl electron-donating group. This suggests divergent mechanisms: nitrothiophenes may act via redox cycling, while tetrazole carboxamides could target enzymes requiring aromatic stacking .

b) Bromodomain Inhibitors ()

Compounds like N-(4-methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide () target bromodomains. However, the indazole core in may confer distinct binding kinetics compared to tetrazoles .

a) Amide Coupling ()

Nitrothiophene carboxamides () employ HATU-mediated coupling in DMF, a method applicable to the target compound. However, the tetrazole’s acidity might necessitate milder conditions to avoid decomposition, unlike the stable thiophene derivatives .

b) Cyclization Strategies ()

Isoxazole synthesis () involves oxime formation and Oxone®-mediated cyclization, whereas tetrazoles typically form via [2+3] cycloaddition between nitriles and azides. The latter requires careful control of temperature and azide handling, posing scalability challenges compared to isoxazole routes .

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.